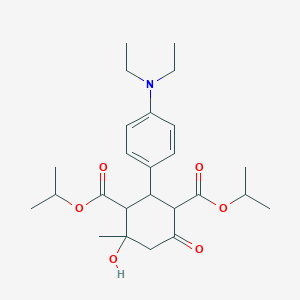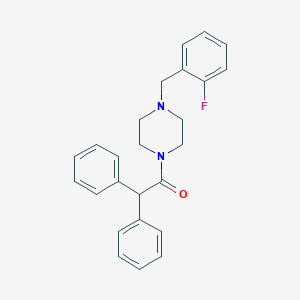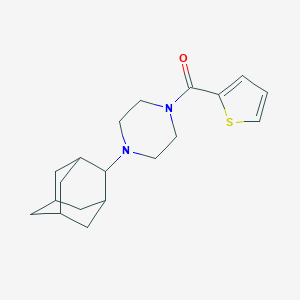
2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester, also known as DAPH-12, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPH-12 belongs to the family of cyclohexane dicarboxylic acid derivatives and is known to exhibit potent antioxidant and anti-inflammatory properties.
科学的研究の応用
2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been studied for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis.
作用機序
The mechanism of action of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester involves its ability to scavenge free radicals and inhibit oxidative stress. 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. Additionally, 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. Additionally, 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. Additionally, the synthesis method for 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester is relatively simple and can be performed on a large scale, making it suitable for commercial production. However, one of the limitations of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester. One potential direction is the development of novel formulations of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester that can improve its solubility in water and enhance its bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester and its potential therapeutic applications in various diseases. Finally, the development of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester analogs with improved pharmacokinetic properties may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
合成法
The synthesis of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester involves the reaction of 4-diethylaminophenol with diisopropyl oxalate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to hydrolysis and decarboxylation to obtain 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester. The synthesis method is relatively simple and can be performed on a large scale, making it suitable for commercial production.
特性
製品名 |
2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester |
|---|---|
分子式 |
C25H37NO6 |
分子量 |
447.6 g/mol |
IUPAC名 |
dipropan-2-yl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H37NO6/c1-8-26(9-2)18-12-10-17(11-13-18)20-21(23(28)31-15(3)4)19(27)14-25(7,30)22(20)24(29)32-16(5)6/h10-13,15-16,20-22,30H,8-9,14H2,1-7H3 |
InChIキー |
CQAILSXGLKOREC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B248741.png)

![N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B248745.png)
![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)

![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)

methanone](/img/structure/B248757.png)



